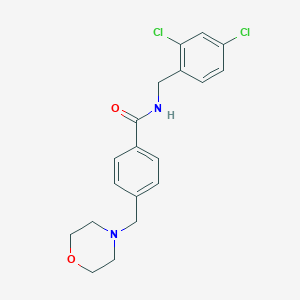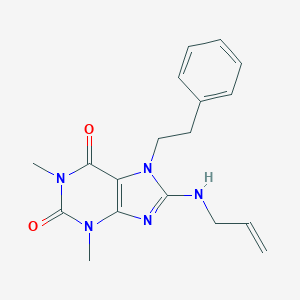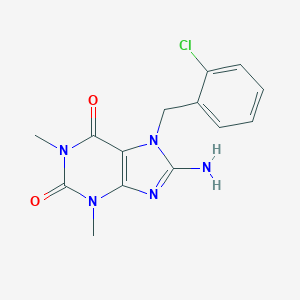![molecular formula C8H10N4OS B258568 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol](/img/structure/B258568.png)
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol is a chemical compound that has been extensively studied in the field of medicinal chemistry. The compound has been found to possess a range of biological activities, making it an important molecule for drug discovery and development.
Wirkmechanismus
The mechanism of action of 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol is not fully understood. However, studies have suggested that the compound acts by inhibiting certain enzymes that are involved in various biological processes. For example, it has been found to be a potent inhibitor of the enzyme c-Jun N-terminal kinase (JNK), which is involved in the regulation of cell growth and apoptosis.
Biochemical and Physiological Effects:
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to have anti-inflammatory effects, reducing the production of inflammatory cytokines in vitro. In vivo studies have shown that the compound can reduce tumor growth in mice, making it a promising drug candidate for cancer treatment.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol in lab experiments include its potent biological activity, making it an important molecule for drug discovery and development. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol. One direction is to further investigate its mechanism of action and identify the specific enzymes that it inhibits. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to evaluate the safety and efficacy of the compound in animal models and clinical trials. Finally, the compound could be further modified to improve its biological activity and reduce its toxicity.
Synthesemethoden
The synthesis of 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol involves a series of chemical reactions. The compound can be synthesized by reacting 4-methylthio-1H-pyrazolo[3,4-d]pyrimidine with ethylene oxide in the presence of a base catalyst. The resulting product is then hydrolyzed to yield 2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol.
Wissenschaftliche Forschungsanwendungen
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol has been extensively studied for its potential use as a drug candidate. The compound has been found to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. It has also been found to be a potent inhibitor of certain enzymes, making it an important molecule for drug discovery and development.
Eigenschaften
Produktname |
2-(4-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethanol |
|---|---|
Molekularformel |
C8H10N4OS |
Molekulargewicht |
210.26 g/mol |
IUPAC-Name |
2-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)ethanol |
InChI |
InChI=1S/C8H10N4OS/c1-14-8-6-4-11-12(2-3-13)7(6)9-5-10-8/h4-5,13H,2-3H2,1H3 |
InChI-Schlüssel |
OREMVBRJZBMZJX-UHFFFAOYSA-N |
SMILES |
CSC1=NC=NC2=C1C=NN2CCO |
Kanonische SMILES |
CSC1=NC=NC2=C1C=NN2CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 4-{[(2-chlorobenzyl)sulfanyl]acetyl}-1-piperazinecarboxylate](/img/structure/B258490.png)

![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3-chloro-2-methylphenyl)methanesulfonamide](/img/structure/B258493.png)

![3-Amino-8-methylthieno[2,3-b]quinoline-2-carboxamide](/img/structure/B258497.png)
![2-{[(4-Methyl-2-pyrimidinyl)sulfanyl]acetyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B258498.png)
![N-(5-chloro-2-methylphenyl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B258500.png)

![N-[2-(trifluoromethoxy)phenyl]nicotinamide](/img/structure/B258502.png)
![2-(3-fluorophenyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B258506.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide](/img/structure/B258508.png)
![N-(4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B258509.png)
![N-(2,6-dimethylphenyl)-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B258510.png)
